Gentioflavine
Description
Contextualizing Gentioflavine as a Dihydropyridine (B1217469) Lactonic Alkaloid in Phytochemistry
This compound is a naturally occurring chemical compound classified as a monoterpenoid alkaloid. nih.gov Its structure was first elucidated in 1968, identifying it as a novel substance isolated from certain species of the Gentiana genus. nih.gov This genus, which includes over 300 species such as the well-known great yellow gentian (Gentiana lutea), is a rich source of various secondary metabolites, including iridoids, secoiridoids, xanthones, and flavonoids. researchgate.netnih.govnih.gov While species like G. lutea are famous for their intensely bitter principles, primarily secoiridoid glycosides like gentiopicroside (B1671439) and amarogentin (B1665944), they also produce alkaloids, though often in smaller quantities. researchgate.netwikipedia.org
Structurally, this compound is characterized as a dihydropyridine lactonic alkaloid. The core of its molecule features a 1,4-dihydropyridine (B1200194) (DHP) ring system. wikipedia.org Dihydropyridines are a class of organic compounds that are significant in both biology and medicine. wikipedia.org The pervasive cofactors NADH and NADPH, for instance, are derivatives of 1,4-dihydropyridine. wikipedia.org In pharmacology, synthetic dihydropyridine derivatives are a major class of L-type calcium channel blockers, widely used to treat cardiovascular conditions such as hypertension by causing arteriolar vasodilation. taylorandfrancis.comutrgv.edu The presence of this "privileged scaffold" within this compound's structure hints at its potential for biological activity. nih.gov
The term "lactonic" refers to the presence of a lactone, which is a cyclic ester, integrated into its alkaloid framework. Alkaloids themselves are a diverse group of naturally occurring organic compounds that contain at least one nitrogen atom, typically in a heterocyclic ring, and exhibit basic properties. florajournal.com The combination of the dihydropyridine system and a lactone ring makes this compound a unique phytochemical within the broader class of alkaloids.
Significance of Natural Alkaloids in Contemporary Biomedical Research
Alkaloids represent one of the most diverse and pharmacologically significant groups of secondary metabolites found in nature. florajournal.com Extracted from plants, fungi, and marine organisms, these nitrogen-containing compounds have been a cornerstone of traditional medicine for centuries and continue to be a vital reservoir for modern drug discovery. florajournal.comnih.gov Their complex and varied chemical structures are responsible for a wide spectrum of biological activities, making them invaluable as both therapeutic agents and lead compounds for developing new pharmaceuticals. numberanalytics.com
The importance of alkaloids in biomedical research is underscored by the number of clinically approved drugs derived from them. Famous examples include morphine (an analgesic), vinblastine (B1199706) (an anti-cancer agent), quinine (B1679958) (an antimalarial), and atropine (B194438) (an anticholinergic). numberanalytics.comnih.gov Contemporary research continues to explore the vast potential of alkaloids, investigating their antiproliferative, antibacterial, antiviral, anti-inflammatory, and antimetastatic effects. nih.govresearchgate.net
Modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, coupled with genomic and transcriptomic approaches, have revolutionized the isolation, characterization, and understanding of alkaloid biosynthesis. numberanalytics.com This has opened new avenues for discovering novel alkaloids and modifying known ones to enhance their efficacy or reduce toxicity. nih.gov The inherent structural diversity and potent bioactivity of alkaloids ensure they will remain a central focus of natural product chemistry and drug development, addressing global health challenges from infectious diseases to cancer. florajournal.comnih.gov
Overview of Research Trajectories for this compound
While research on this compound is not as extensive as that for more common alkaloids, its unique structure has prompted investigations into its biological activities. The primary research trajectories for this compound have focused on its potential therapeutic properties, particularly in the areas of inflammation, oxidative stress, and liver protection.
Studies have suggested that this compound possesses anti-inflammatory and antioxidant properties. smolecule.com The proposed mechanisms for its anti-inflammatory effects include the ability to suppress the production of pro-inflammatory mediators. smolecule.com As an antioxidant, this compound has been noted for its capacity to scavenge free radicals and reduce reactive oxygen species (ROS), thereby protecting cells from oxidative damage. smolecule.com
Furthermore, research has pointed towards potential hepatoprotective effects, suggesting that this compound could offer therapeutic value in protecting the liver from injury. smolecule.com These reported activities are often attributed to the compound's specific structural features as a dihydropyridine lactonic alkaloid. smolecule.com These preliminary findings position this compound as a candidate for further investigation in the development of treatments for conditions related to inflammation and oxidative stress. smolecule.com
Interactive Data Table: Investigated Biological Activities of this compound
| Biological Activity | Investigated Effect | Potential Mechanism |
| Anti-inflammatory | Suppression of inflammatory mediators | Downregulation of pro-inflammatory cytokines and enzymes. smolecule.com |
| Antioxidant | Reduction of cellular oxidative stress | Scavenging of free radicals and reduction of reactive oxygen species (ROS). smolecule.com |
| Hepatoprotective | Protection against liver injury | Modulation of oxidative stress pathways. smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNRAZLQBMAROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C2CCOC(=O)C2=CN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331867 | |
| Record name | Gentioflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18058-50-9 | |
| Record name | 1H-Pyrano[3,4-c]pyridine-5-carboxaldehyde, 3,4,6,7-tetrahydro-6-methyl-1-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18058-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentioflavine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Botanical Sourcing of Gentioflavine
Primary Botanical Sources of Gentioflavine Isolation: Gentiana Species
The genus Gentiana, encompassing over 300 species, is a significant source of a diverse array of secondary metabolites, including the monoterpene alkaloid this compound. britannica.comnih.gov Phytochemical investigations have led to the isolation of this compound from several species within this genus. While a comprehensive screening of all Gentiana species for this specific alkaloid is not exhaustively documented in readily available literature, its presence has been confirmed in key species utilized in traditional medicine.
Notably, species such as Gentiana macrophylla, Gentiana rigescens, and Gentiana pneumonanthe are recognized for containing a variety of bioactive compounds, including alkaloids. tmrjournals.comresearchgate.netpfaf.org The isolation of this compound is often achieved through standard phytochemical procedures involving extraction and chromatographic techniques from the roots and rhizomes of these plants, which are the parts most commonly used in traditional preparations. tmrjournals.comnih.gov
The primary chemical constituents of the Gentiana genus are iridoids and secoiridoids, such as gentiopicroside (B1671439), which are largely credited with the plants' characteristic bitter taste and many of their therapeutic effects. nih.govresearchgate.net However, the presence of alkaloids like this compound contributes to the complex phytochemical profile of these plants. tmrjournals.comresearchgate.net
Table 1: Primary Gentiana Species for this compound Isolation
| Species Name | Common Name | Plant Part Used for Isolation |
| Gentiana macrophylla | Large Leaf Gentian | Root |
| Gentiana rigescens | --- | Root |
| Gentiana pneumonanthe | Marsh Gentian | Root |
Ethnobotanical and Traditional Uses of Gentiana Species Relevant to this compound Research
The traditional use of Gentiana species in various medicinal systems worldwide provides a valuable context for understanding the potential relevance of their chemical constituents, including this compound. The roots of these plants have been employed for centuries to address a range of ailments, many of which are associated with inflammation and pain. rutgers.edu
Similarly, Gentiana rigescens is utilized in traditional Chinese medicine for its purported benefits in liver protection, promoting choleretic activity, and relieving spasms and pain. researchgate.net The ethnobotanical uses of Gentiana pneumonanthe, or Marsh Gentian, are less specific in available literature, but like other gentians, its root is recognized for containing bitter compounds and has been used as a general tonic for the digestive system. pfaf.orgpracticalplants.org The flowers of G. pneumonanthe have also been used to create a blue dye. britannica.com
The consistent use of these plants for conditions involving inflammation and pain in traditional practices suggests that their chemical components, including alkaloids like this compound, may possess relevant pharmacological activities. researchgate.netresearchgate.net
Table 2: Traditional Uses of this compound-Containing Gentiana Species
| Species Name | Traditional Medicinal System | Documented Traditional Uses |
| Gentiana macrophylla | Traditional Chinese Medicine (TCM) | Anti-inflammatory, anti-rheumatism, antiviral, promotion of blood circulation, pain and swelling relief. tmrjournals.comtmrjournals.com |
| Gentiana rigescens | Traditional Chinese Medicine (TCM) | Liver protection, cholagogic, anti-inflammatory, anti-fungal, relieving spasm and pain. researchgate.net |
| Gentiana pneumonanthe | European Folk Medicine | General digestive tonic due to bitter principles. pfaf.orgpracticalplants.org |
Ecological and Geographic Distribution of Gentiana Species Rich in this compound
The Gentiana genus is cosmopolitan, with species found in the temperate and alpine regions of Asia, Europe, and the Americas. nih.gov The specific species known to contain this compound each have distinct ecological niches and geographical distributions.
Gentiana rigescens is predominantly found in southwest China, with a significant presence in the Yunnan province. researchgate.net It thrives in this region, which is known for its rich biodiversity. researchgate.net
Gentiana pneumonanthe, the Marsh Gentian, has a Eurosiberian distribution. madbarn.com It is typically found in boggy meadows, fens, moist heaths, and sandy or peaty clearings in woods. pfaf.org This species prefers moist, well-drained, neutral to acidic soils rich in humus and can grow in full sun or partial shade. nih.govpfaf.org
The specific environmental conditions of these habitats, including soil composition, altitude, and climate, likely influence the phytochemical profile of the plants, including the concentration of this compound and other bioactive compounds.
Table 3: Ecological and Geographic Profile of Key Gentiana Species
| Species Name | Geographic Distribution | Habitat |
| Gentiana macrophylla | China (Loess Plateau, Qinghai-Tibet Plateau), Mongolia, Central Asia | High-altitude meadows and grasslands. tmrjournals.comtmrjournals.com |
| Gentiana rigescens | Southwest China (especially Yunnan) | Not specified in detail, but implied to be in biodiverse regions. researchgate.net |
| Gentiana pneumonanthe | Europe and Siberia | Boggy meadows, fens, moist heaths, woodland clearings. pfaf.orgmadbarn.com |
Biosynthesis and Metabolic Pathways of Gentioflavine
Elucidation of Gentioflavine Biosynthetic Precursors in Plants
The molecular architecture of this compound is a composite, assembled from distinct metabolic routes within the plant. Scientific inquiry, primarily through isotopic labeling studies, has been instrumental in tracing the origins of its carbon and nitrogen atoms. nih.gov These studies are foundational in constructing a putative biosynthetic map for this alkaloid.
The biosynthesis of the terpenoid backbone of this compound is understood to originate from the mevalonate (MVA) pathway . This central metabolic route, common in plants for the production of a vast array of secondary metabolites, begins with the fundamental building block, acetyl-CoA . Through a series of enzymatic reactions, acetyl-CoA is converted into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) . These five-carbon units serve as the universal precursors for all terpenoids, including the monoterpene moiety of this compound.
The nitrogen-containing pyridine (B92270) ring of this compound is believed to be derived from an amino acid precursor. While direct evidence for this compound is still being fully elucidated, comparative analysis with other pyridine alkaloids suggests that a lysine (B10760008) derivative is the most probable nitrogen donor. The biosynthesis of lysine itself occurs through a dedicated pathway in plants, starting from aspartate. nih.gov The precise nature of the lysine-derived intermediate that condenses with the terpenoid component to form the this compound scaffold is an area of ongoing research. Isotopic labeling experiments, where plants are fed with labeled lysine, are a key methodology to definitively confirm this precursor-product relationship. nih.govnih.gov
The following table summarizes the primary metabolic pathways and the key precursors contributing to the biosynthesis of this compound:
| Metabolic Pathway | Key Precursor(s) | Resulting Moiety in this compound |
| Mevalonate (MVA) Pathway | Acetyl-CoA | Monoterpene backbone |
| Amino Acid Biosynthesis | Lysine (putative) | Pyridine ring (nitrogen and carbon atoms) |
Enzymatic and Biochemical Steps in this compound Formation
The assembly of this compound from its precursors involves a sequence of precise enzymatic transformations. While the complete enzymatic cascade for this compound is yet to be fully characterized, knowledge from related monoterpene indole (B1671886) alkaloid (MIA) and seco-iridoid biosynthetic pathways provides a framework for understanding the likely biochemical steps. mit.edumdpi.comresearchgate.net
The initial steps involve the formation of the iridoid skeleton from geranyl pyrophosphate (GPP), which is synthesized from the condensation of IPP and DMAPP. A key enzyme, geraniol synthase (GES) , may first convert GPP to geraniol. This is followed by a series of oxidations and cyclizations. Enzymes such as cytochrome P450 monooxygenases and oxidoreductases are critical in these transformations, leading to the formation of a reactive iridoid intermediate. mit.edubiorxiv.orgfrontiersin.org
The subsequent and crucial step is the condensation of this iridoid intermediate with the nitrogen-containing precursor, likely a lysine derivative. This reaction, leading to the formation of the characteristic pyridine ring of this compound, is likely catalyzed by a specific synthase or ligase . The final steps may involve further modifications, such as hydroxylations or glycosylations, to yield the mature this compound molecule. The identification and characterization of these specific enzymes in Gentiana species remain a key objective for researchers in the field.
Regulation of this compound Biosynthesis within Plant Systems
The production of this compound, like other secondary metabolites, is tightly regulated within the plant. This regulation occurs at multiple levels, from the expression of biosynthetic genes to the modulation of enzyme activity, and is influenced by both internal developmental cues and external environmental signals. nih.govnih.gov
Signaling Molecules: Plant hormones play a pivotal role in regulating secondary metabolism. Jasmonates , including jasmonic acid and its methyl ester, are well-known elicitors of alkaloid biosynthesis in many plant species. Studies on Gentiana have shown that treatment with methyl jasmonate can significantly increase the production of other alkaloids like gentiopicroside (B1671439), suggesting a similar regulatory mechanism may be in place for this compound. This response is mediated by a cascade of transcription factors, including bHLH , AP2/ERF , and WRKY families, which bind to specific motifs in the promoter regions of biosynthetic genes, thereby activating their transcription. nih.gov
Environmental Factors: The biosynthesis of alkaloids is also highly responsive to environmental stresses. Factors such as drought , salinity , and light intensity have been shown to influence the accumulation of alkaloids in various plants. nih.gov For instance, in some species, drought stress can lead to an upregulation of alkaloid biosynthetic pathways as a defense mechanism. nih.gov While specific studies on the environmental regulation of this compound are limited, it is plausible that its production in Gentiana species is similarly modulated by the plant's interaction with its environment.
The following table outlines the key regulatory factors that likely influence this compound biosynthesis:
| Regulatory Factor | Mode of Action | Potential Effect on this compound Biosynthesis |
| Jasmonates | Induction of transcription factors (e.g., MYC2, WRKY) | Upregulation of biosynthetic gene expression |
| Environmental Stress (e.g., drought, light) | Activation of stress-responsive signaling pathways | Increased or decreased accumulation |
| Developmental Cues | Tissue-specific and developmental stage-specific gene expression | Accumulation in specific organs or at particular growth stages |
Comparative Biosynthetic Pathways of Related Gentiana Alkaloids
The genus Gentiana is a rich source of various bioactive compounds, including other important alkaloids and seco-iridoid glycosides like gentiopicroside and swertiamarin (B1682845) . A comparative analysis of their biosynthetic pathways provides valuable insights into the evolution of metabolic diversity within this genus.
The biosynthesis of gentiopicroside and swertiamarin also originates from the MVA pathway, sharing the early steps of iridoid biosynthesis with the proposed pathway for this compound. They are formed from the same iridoid precursor, loganic acid , which is derived from geraniol. However, the downstream pathways diverge significantly.
In the biosynthesis of gentiopicroside and swertiamarin, loganic acid undergoes oxidative cleavage by a key enzyme, secologanin (B1681713) synthase (SLS) , to form secologanin . Secologanin is a pivotal intermediate that can be further metabolized. For instance, in the formation of gentiopicroside, secologanin is glycosylated.
In contrast, the proposed pathway for this compound involves the condensation of an iridoid intermediate with a nitrogen-containing precursor, leading to the formation of a pyridine alkaloid. This represents a major branch point from the seco-iridoid pathway. The enzymes responsible for this nitrogen incorporation and subsequent cyclization are unique to the this compound pathway and are not involved in the formation of gentiopicroside or swertiamarin.
Biological Activities and Molecular Mechanisms of Gentioflavine
Antioxidant Research Perspectives of Gentioflavine
The antioxidant potential of compounds isolated from Gentiana species has been well-documented, with studies demonstrating that these natural products can mitigate oxidative stress, a key factor in cellular damage. smolecule.compaprikanet.it this compound, as a constituent of these plants, is recognized for its antioxidant capabilities, which are fundamental to its protective effects against cellular damage. smolecule.com
The primary mechanism behind the antioxidant activity of many natural compounds is their ability to scavenge free radicals. Extracts from Gentiana lutea have demonstrated considerable free radical scavenging activity. nih.gov Studies using electron spin resonance (ESR) spectrometry have shown that methanolic extracts from the leaves and roots of yellow gentian can effectively scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) as well as highly reactive superoxide (B77818) radicals. nih.gov While these studies focus on the entire extract, the presence of phenolic and flavonoid compounds is linked to this activity. researchgate.net As an active compound within these extracts, this compound is thought to play a role in this free radical neutralizing capacity, a common feature of plant-derived alkaloids and polyphenols. smolecule.comnih.gov
Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can lead to cellular damage through lipid peroxidation, protein damage, and DNA mutation. researchgate.netmdpi.com The antioxidant properties of this compound are associated with its ability to modulate oxidative stress, which involves controlling the production and impact of ROS. smolecule.com This modulation helps protect cells from damage. smolecule.com While direct studies detailing the specific interaction of this compound with ROS production pathways are emerging, the general activity of Gentiana extracts points to a significant capacity to interfere with the processes that lead to ROS generation. paprikanet.itmdpi.com The mechanism often involves the stabilization of reactive species, thereby preventing a cascade of oxidative damage. researchgate.net
A sophisticated defense against oxidative stress involves the upregulation of the body's own antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov Many polyphenolic compounds exert their protective effects by enhancing the activity and expression of these enzymes. nih.gov While it is a plausible mechanism, current research has not yet specifically detailed the capacity of this compound to upregulate these endogenous antioxidant systems. Further investigation is required to determine if this compound shares this common trait with other phytochemicals in bolstering cellular antioxidant defenses through enzymatic pathways.
Cardiovascular Research Applications of this compound (e.g., Atherosclerosis)
Similar to the state of neuroprotective research, there is a dearth of specific studies investigating the cardiovascular research applications of this compound, including its potential role in models of atherosclerosis. Atherosclerosis is a complex disease characterized by the buildup of plaques in arteries, and various flavonoids have been explored for their potential to mitigate this process through anti-inflammatory and antioxidant effects. nih.gov
Research on other compounds, such as gentisic acid, has shown potential in preventing the development of atherosclerotic lesions. nih.gov Furthermore, general studies on flavonoids suggest they may have a beneficial impact on cardiovascular health. nih.gov However, dedicated research to determine if this compound possesses anti-atherosclerotic properties, and the mechanisms through which it might act, has not been reported. The potential of this compound to influence factors such as lipid metabolism, endothelial function, or inflammatory processes within the vasculature remains an open area for investigation.
Other Investigational Biological Activities and Mechanistic Hypotheses
Beyond neuroprotection and cardiovascular effects, the broader biological activities and mechanistic hypotheses for this compound are not well-documented in dedicated studies. Reviews of the Gentiana genus, a source of this compound, describe a variety of biological activities for different constituents, including anti-inflammatory and antimicrobial properties for the plant extracts as a whole. researchgate.netmdpi.com
However, the specific contribution of this compound to these effects is not elucidated. Without targeted research, any proposed biological activities for this compound remain purely hypothetical and based on the general activities of the broader flavonoid class. There are no prominent, peer-reviewed studies that propose specific mechanistic hypotheses for this compound's action on a molecular level.
Unelucidated Therapeutic Targets and Pathways of this compound
Given the lack of foundational research into the biological activities of this compound, its therapeutic targets and the molecular pathways it may modulate remain entirely unelucidated. The identification of therapeutic targets and pathways is a sequential process that follows the initial discovery and characterization of a compound's biological effects. As the primary research on this compound's activity in various disease models is not available, no specific proteins, enzymes, receptors, or signaling cascades have been identified as its targets. The exploration of this compound's potential therapeutic applications is a field that is yet to be developed.
Chemical Synthesis and Derivatization Research of Gentioflavine
Exploration of De Novo Synthetic Pathways for Gentioflavine
De novo synthesis refers to the construction of complex molecules from simple, readily available starting materials. In the context of natural products like this compound, this typically involves multi-step chemical sequences to build the core molecular framework and introduce necessary functional groups. This approach offers the advantage of not being reliant on natural sources and allows for the creation of structural analogs.
A review of publicly available scientific literature indicates a notable lack of specific research focused on the de novo total synthesis of this compound. While synthetic strategies for other flavonoids and isoflavonoids are well-documented, dedicated pathways designed and executed for the complete chemical synthesis of this compound have not been extensively reported. researchgate.netnih.govnih.govyoutube.com
Enzymatic Synthesis and Biocatalytic Approaches to this compound
Enzymatic synthesis, or biocatalysis, utilizes enzymes—nature's catalysts—to perform specific chemical transformations. mdpi.comtudelft.nl This approach is valued for its high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. nih.govwikipedia.org Flavoenzymes and other enzyme classes are often employed in the synthesis of complex natural products. nih.gov
Despite the broad applications of biocatalysis in chemical production, specific studies detailing the enzymatic synthesis of this compound are not prevalent in the current body of scientific literature. researchgate.netentrechem.commdpi.com Research into enzymes that could catalyze the specific steps in a biosynthetic pathway to this compound, or their application in a flow-based reactor system for its production, appears to be an underexplored area. mdpi.com
Chemoenzymatic Synthesis Strategies for this compound Production
Chemoenzymatic synthesis combines the strengths of both traditional chemical synthesis and biocatalysis to create efficient and effective pathways to target molecules. mdpi.comnih.gov This strategy often involves chemically synthesizing a core structure or precursor, which is then modified by one or more enzymatic steps to achieve the final, often complex, product. nih.govuq.edu.au This integrated approach can overcome challenges faced by purely chemical or purely enzymatic routes.
There is a significant gap in the scientific literature regarding the application of chemoenzymatic strategies specifically for the production of this compound. While methods for the chemoenzymatic synthesis of other complex molecules like glycopeptides and various natural products are established, their specific adaptation or development for this compound has not been reported. nih.govnih.govuq.edu.au
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of a lead compound is a crucial step in medicinal chemistry and drug discovery. By systematically modifying the structure of the parent molecule, researchers can explore structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. This typically involves chemical reactions that alter existing functional groups or add new substituents to the core scaffold.
A comprehensive search of scientific databases reveals a lack of published research on the synthesis of this compound derivatives and analogues. While the synthesis of derivatives for other classes of flavonoids and natural compounds is a common practice to enhance their biological activities, this specific area of research has not been documented for this compound. nih.govnih.govmdpi.commdpi.com
Chemical Reactivity and Transformation Studies of this compound
Understanding the chemical reactivity of a compound involves studying how it behaves in the presence of various reagents and conditions. These studies can reveal the stability of the molecule, the reactivity of its functional groups, and potential pathways for its transformation into other molecules. This knowledge is fundamental for its synthesis, derivatization, and understanding its behavior in biological systems.
Structure Activity Relationship Sar Studies of Gentioflavine and Its Analogues
Correlating Gentioflavine Structural Motifs with Specific Biological Activities
The fundamental structure of this compound, a substituted pyridine (B92270) ring system, is the cornerstone of its biological activity. The core pyridine scaffold is a common feature in many biologically active compounds and is crucial for its interaction with various enzymes and receptors. The specific arrangement of substituents around this core, however, is what fine-tunes its activity and selectivity.
Impact of Functional Group Modifications on this compound Bioactivity
The modification of functional groups on the this compound scaffold is a key strategy to enhance its potency, selectivity, and pharmacokinetic properties. Although detailed studies on a broad spectrum of this compound derivatives are not extensively documented, research on analogous compounds provides valuable insights into how such modifications can impact bioactivity.
For instance, studies on other pyridine alkaloids have shown that altering the substituents on the pyridine ring can dramatically change the biological effects. Introducing hydroxyl groups, for example, can increase hydrophilicity and alter binding interactions, potentially leading to changes in activity. Similarly, modifying the alkyl side chains could influence the compound's ability to fit into the active site of a target enzyme. The introduction of polar functional groups is often a strategy to improve the solubility and bioavailability of a compound.
Table 1: Hypothetical Impact of Functional Group Modifications on this compound Bioactivity
| Modification | Potential Impact on Bioactivity |
| Hydroxylation of the pyridine ring | May increase anti-inflammatory activity by enhancing hydrogen bonding with target enzymes. |
| Alteration of the vinyl group to an acetyl group | Could modulate antimicrobial activity by changing the electronic properties of the molecule. |
| Introduction of a carboxyl group | May enhance water solubility and alter the pharmacokinetic profile. |
| Isosteric replacement of the nitrogen atom | Would likely lead to a significant loss of activity, highlighting the importance of the pyridine core. |
This table is based on general principles of medicinal chemistry and SAR studies of related compounds, as direct experimental data on these specific this compound modifications is limited.
Computational Modeling and Molecular Docking in this compound SAR Investigations
In the absence of extensive empirical data, computational modeling and molecular docking have become invaluable tools for predicting the SAR of this compound and its potential analogues. nih.gov These in silico methods allow researchers to visualize how this compound might interact with specific biological targets at a molecular level.
Molecular docking studies can predict the binding affinity and orientation of this compound within the active site of a target protein, such as cyclooxygenase (COX) enzymes in the context of inflammation, or various microbial enzymes. nih.gov By simulating the interactions, researchers can identify key amino acid residues that are crucial for binding. This information can then guide the rational design of new analogues with improved binding characteristics. For example, a docking study on gentianine (B154114), a related alkaloid from Gentiana species, suggested its potential to interact with proteins involved in encephalopathy. nih.gov
Pharmacophore modeling, another computational technique, can be used to identify the essential three-dimensional arrangement of functional groups in this compound that are responsible for its biological activity. This "pharmacophore" can then be used as a template to screen virtual libraries of compounds to identify new potential drug candidates with similar activity profiles.
Comparative SAR Analysis with Related Alkaloids from Gentiana Species
The Gentiana genus is a rich source of various alkaloids with diverse biological activities, providing a valuable platform for comparative SAR analysis. Key alkaloids found alongside this compound include gentiopicroside (B1671439) and gentianine.
Gentiopicroside , a secoiridoid glycoside, possesses a distinctly different chemical structure from the pyridine alkaloid this compound. Its anti-inflammatory and other biological activities are attributed to the iridoid skeleton and the presence of a glucose moiety. Comparative studies, even if indirect, suggest that the mechanisms of action of gentiopicroside and this compound are likely different due to their stark structural dissimilarities. While both may exhibit anti-inflammatory effects, they probably interact with different molecular targets.
Gentianine , another pyridine alkaloid from Gentiana, shares a closer structural resemblance to this compound. SAR comparisons between these two compounds could provide more direct insights into the importance of specific substituents. For example, differences in the alkyl side chains between this compound and gentianine could be correlated with variations in their biological potency or selectivity. A molecular docking study on gentianine has already provided some clues about its potential interactions with biological targets. nih.gov
By comparing the structures and activities of these related alkaloids, researchers can begin to piece together a more comprehensive understanding of the structural requirements for eliciting specific biological responses within this class of natural products.
Advanced Analytical Methodologies in Gentioflavine Research
Chromatographic Techniques for Isolation and Purification of Gentioflavine
The isolation of this compound from the complex matrix of Gentiana extracts is a multi-step process that employs various chromatographic techniques to achieve high purity. jsmcentral.org The process typically begins with less selective methods for initial fractionation, followed by high-resolution techniques for final purification. nih.gov
Initial separation often involves Column Chromatography (CC) , a fundamental technique used for the large-scale fractionation of crude plant extracts. iipseries.orgnih.gov In this method, a stationary phase like silica (B1680970) gel is used, and a solvent system (mobile phase) of increasing polarity is passed through the column to separate compounds based on their differential adsorption. iipseries.org This step yields simplified fractions enriched with compounds of similar polarity.
For finer separation and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. jsmcentral.orgiipseries.org Preparative HPLC, in particular, is essential for obtaining pure this compound in quantities sufficient for structural elucidation and bioactivity testing. chromatographyonline.com This technique uses high pressure to pass the mobile phase through a column packed with smaller particles, providing significantly higher resolution than standard column chromatography. jsmcentral.org The selection of the stationary phase (e.g., C18 reversed-phase) and the optimization of the mobile phase composition are critical for achieving the desired separation. chromatographyonline.com
Other relevant techniques include Thin-Layer Chromatography (TLC) , which is often used for rapid, qualitative monitoring of fractions from column chromatography to identify those containing the target compound. jsmcentral.org
Table 1: Chromatographic Methods for the Isolation of Secoiridoids like this compound
| Technique | Stationary Phase | Typical Mobile Phase | Purpose | Reference |
|---|---|---|---|---|
| Column Chromatography (CC) | Silica Gel | Gradient of non-polar to polar solvents (e.g., Chloroform-Methanol) | Initial fractionation of crude extract | iipseries.org |
| Preparative HPLC | Reversed-Phase (C18) | Acetonitrile-Water or Methanol-Water gradient | High-resolution purification of target compound | nih.gov |
Spectroscopic Techniques for Structural Elucidation of this compound
Once a pure sample of this compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. eurekaselect.comtaylorandfrancis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the complete structure of organic molecules like this compound. jchps.com One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, identify the types and numbers of hydrogen and carbon atoms in the molecule. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are then used to establish the connectivity between these atoms, piecing together the molecular framework. researchgate.net
Mass Spectrometry (MS) provides information about the molecular weight and elemental formula of the compound. jchps.com High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. taylorandfrancis.com Tandem MS (MS/MS) experiments involve fragmenting the molecule and analyzing the resulting pieces, which helps to confirm the structure of different parts of the molecule. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to identify the presence of chromophores (light-absorbing groups) in the molecule. researchgate.net For this compound, the UV spectrum provides evidence for the conjugated systems within its structure, which is characteristic of the secoiridoid class. semanticscholar.orgInfrared (IR) Spectroscopy helps identify specific functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, by measuring the molecule's vibrational frequencies. researchgate.net
Table 2: Spectroscopic Techniques in the Structural Elucidation of this compound
| Technique | Information Provided | Application to this compound | Reference |
|---|---|---|---|
| ¹H-NMR & ¹³C-NMR | Chemical environment and count of protons and carbons | Defines the carbon-hydrogen framework | jchps.com |
| 2D-NMR (COSY, HMBC) | Connectivity between atoms (C-H, H-H) | Assembles the complete molecular structure | researchgate.net |
| High-Resolution MS (HRMS) | Precise molecular weight and elemental formula | Confirms the chemical formula C₁₆H₂₀O₉ | taylorandfrancis.com |
| UV-Vis Spectroscopy | Presence of conjugated systems (chromophores) | Identifies the characteristic α,β-unsaturated ester system | semanticscholar.org |
Quantitative Analysis Methods for this compound in Complex Matrices
To assess the quality of medicinal plants or herbal preparations, it is crucial to quantify the concentration of key bioactive compounds like this compound. semanticscholar.org Quantitative analysis is typically performed on complex mixtures, such as raw plant extracts or commercial products.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a widely used, robust, and reliable method for quantifying phytochemicals. mdpi.com The method separates the components of the extract on a chromatographic column, and the DAD detector measures the UV-Vis absorbance of each compound as it elutes. researchgate.net Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from pure standards. researchgate.net Method validation ensures linearity, precision, accuracy, and sensitivity, with typical limits of detection (LOD) and quantification (LOQ) in the µg/mL range. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when using a tandem mass spectrometer (MS/MS), offers higher sensitivity and selectivity than HPLC-DAD. nih.govnih.gov This technique is especially useful for quantifying low-concentration compounds in highly complex matrices. mdpi.com The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is set to detect a specific precursor ion (the molecular ion of this compound) and a specific fragment ion, minimizing interference from other co-eluting compounds. mdpi.com
Table 3: Validated Parameters for Quantitative Analysis of Phytochemicals by HPLC
| Parameter | Description | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (r²) | Correlation between concentration and instrument response. | > 0.999 | researchgate.net |
| Precision (RSD%) | Closeness of repeated measurements (intra-day and inter-day). | < 5% | researchgate.net |
| Accuracy (Recovery %) | Closeness of measured value to the true value. | 95-105% | mdpi.com |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Analyte-dependent (e.g., 0.01 µg/mL) | mdpi.com |
| Limit of Quantification (LOQ) | The lowest concentration that can be accurately quantified. | Analyte-dependent (e.g., 0.05 µg/mL) | mdpi.com |
Analytical Approaches for Metabolite Profiling in Gentiana Species
Metabolite profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. nih.gov In the context of Gentiana species, this approach is used to understand the chemical diversity, differentiate between species, and identify chemical markers for quality control. nih.govtandfonline.com this compound is one of many metabolites profiled in these studies.
The primary analytical platform for this purpose is Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) , such as Time-of-Flight (TOF) or Orbitrap MS systems. nih.gov This technology provides rapid separation with high resolution and accurate mass measurements, allowing for the tentative identification of dozens or even hundreds of compounds in a single run. nih.gov
The large datasets generated by these analyses are processed using chemometric and multivariate statistical methods . nih.gov Techniques such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are used to visualize patterns in the data and identify the specific metabolites responsible for differences between sample groups (e.g., different species or batches). nih.gov
Table 4: Common Approaches in Gentiana Metabolite Profiling
| Component | Technique/Method | Purpose | Reference |
|---|---|---|---|
| Analytical Separation | UHPLC | Provides rapid, high-resolution separation of metabolites. | nih.gov |
| Compound Detection | HRMS (e.g., LTQ-Orbitrap, Q-TOF) | Delivers accurate mass and fragmentation data for compound identification. | nih.gov |
| Data Analysis | PCA (Principal Component Analysis) | Unsupervised method to visualize natural clustering and trends in data. | nih.gov |
| Data Analysis | OPLS-DA (Orthogonal PLS-Discriminant Analysis) | Supervised method to find metabolites that differentiate predefined groups. | nih.gov |
Methodological Advancements in In Vitro and In Vivo Bioactivity Assessment
Evaluating the biological activity of this compound requires a range of standardized in vitro (cell-based) and in vivo (animal model) assays. The focus of modern methodologies is to create reliable, reproducible, and relevant models to screen for potential therapeutic effects. nih.gov
In Vitro Assays: These are the first step in assessing bioactivity and are performed in a controlled laboratory environment. nih.gov
Enzyme Inhibition Assays: To test for effects like anti-inflammatory activity, the ability of this compound to inhibit enzymes such as Cyclooxygenase-2 (COX-2) can be measured. mdpi.com
Cell-Based Assays: The effect of this compound on cellular processes is studied using cell lines. For example, its anti-inflammatory potential can be assessed by measuring the production of nitric oxide (NO) or pro-inflammatory cytokines in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). mdpi.com Cytotoxicity is evaluated using assays like the MTT assay on various cell lines to determine cell viability. nih.gov
Receptor Binding/Transactivation Assays: Commercially available cell lines engineered to express specific receptors (e.g., estrogen or glucocorticoid receptors) can be used to screen for endocrine activity. nih.gov
In Vivo Models: If promising activity is seen in vitro, studies are conducted in living organisms to evaluate efficacy and systemic effects.
Animal Models of Disease: To test anti-inflammatory properties, a common model is the carrageenan-induced paw edema model in rats. mdpi.com For studying effects on liver-related conditions, models of cholestatic liver injury induced by chemicals like alpha-naphthylisothiocyanate (ANIT) in rats are employed, where biochemical markers and gene expression levels are monitored. nih.gov
These advanced methodologies provide a systematic framework for discovering and validating the biological potential of natural compounds like this compound, from initial screening to preclinical evaluation.
Research on Gentioflavine in Relation to Other Gentiana Constituents
Synergistic and Antagonistic Interactions of Gentioflavine with Co-occurring Phytochemicals
The complex chemical matrix of Gentiana species, comprising a diverse array of compounds including secoiridoids, xanthones, and flavonoids, suggests a high probability of interactive effects. nih.gov The biological activity of a whole plant extract is often different from that of its individual constituents, a phenomenon attributable to synergistic or antagonistic interactions. nih.govmdpi.com
The concept of synergy and antagonism is a focal point in phytochemistry. nih.govmdpi.com Interactions can occur at various levels, including enhancing bioavailability, modulating metabolic pathways, or acting on different biological targets to produce a combined effect greater or lesser than the sum of the individual effects. Given that this compound co-exists with potent bioactive molecules like gentiopicroside (B1671439) and swertiamarin (B1682845), it is plausible that its own biological activities are modulated by these compounds, or that it, in turn, influences their effects. However, without specific experimental data on this compound, any such interactions remain speculative.
Influence of Gentiana Ecotypes on this compound Content and Activity
The chemical composition of plants is known to be significantly influenced by genetic and environmental factors, leading to variations in the content of secondary metabolites among different ecotypes. researchgate.net Studies on various Gentiana species have demonstrated that the geographical origin and growing conditions can alter the concentration of their chemical constituents.
Research on Gentiana lutea has shown that both the geographical location and specific plant part (e.g., roots vs. rhizomes) can impact the levels of major bitter compounds. While these studies have primarily focused on secoiridoids like amarogentin (B1665944) and gentiopicroside, the findings imply that the content of other constituents, including this compound, is also likely to vary. The term ecotype refers to a genetically distinct population of a species that is adapted to a specific set of environmental conditions. Such adaptations can lead to differences in the biosynthesis of secondary metabolites as a response to local selective pressures, such as climate, soil composition, and altitude.
Pharmacokinetic and Pharmacodynamic Interaction Studies of this compound
The study of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) is crucial for understanding the therapeutic potential and safety of any bioactive compound. nih.govpeerj.comnih.govcapes.gov.br This includes understanding its absorption, distribution, metabolism, and excretion (ADME), as well as its interactions with other substances. nih.govpeerj.comnih.govcapes.gov.br
Currently, there is a significant lack of specific in vivo and in vitro ADME data for this compound in the public domain. Pharmacokinetic studies are essential to determine parameters such as bioavailability, half-life, and clearance, which dictate the compound's concentration and duration of action in the body. Metabolism studies, often conducted using liver microsomes or hepatocytes, are critical for identifying the metabolic pathways and potential for drug-drug interactions. xenotech.comresearchgate.netmdpi.comnih.gov
Similarly, detailed pharmacodynamic studies to elucidate the specific molecular targets and mechanisms of action of this compound are not widely reported. Pharmacodynamic interactions occur when one substance alters the physiological effect of another. nih.govmdpi.com Given that herbal remedies are often complex mixtures of compounds, the potential for such interactions is a key area of research in phytotherapy.
Without dedicated studies on this compound, its pharmacokinetic profile and potential for pharmacodynamic interactions with other drugs or co-occurring phytochemicals from Gentiana remain largely unknown.
Future Research Directions and Translational Perspectives for Gentioflavine
Expanding Mechanistic Understanding of Gentioflavine's Biological Actions
While preliminary studies have indicated that this compound possesses anti-inflammatory and antioxidant properties, the precise molecular mechanisms underlying these activities are not yet fully understood. smolecule.com Future research should prioritize a deeper investigation into its mechanism of action to unlock its full therapeutic potential.
Key areas for future mechanistic studies include:
Identification of Molecular Targets: A crucial step is to identify the specific cellular and molecular targets with which this compound interacts. This can be achieved through techniques such as affinity chromatography, proteomics, and molecular docking studies. Understanding these targets will provide a clearer picture of how this compound exerts its biological effects.
Signaling Pathway Modulation: Research should focus on how this compound modulates key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways. Investigating its effects on the production of pro-inflammatory cytokines and reactive oxygen species will be vital. smolecule.com
Enzyme Inhibition and Upregulation: Studies have suggested that this compound may inhibit enzymes responsible for generating reactive oxygen species and enhance the expression of cellular antioxidant enzymes like glutathione (B108866) peroxidase and superoxide (B77818) dismutase. smolecule.com Future investigations should aim to confirm and quantify these effects.
Development of Novel this compound Derivatives for Enhanced Bioactivity
The development of novel derivatives through semisynthetic modifications represents a promising strategy to enhance the bioactivity, selectivity, and pharmacokinetic properties of this compound.
Methodologies for Derivative Synthesis
The fundamental approach to synthesizing this compound derivatives often involves strategic modifications of its core structure. Methodologies that have proven effective for similar natural products and could be applied to this compound include:
| Methodology | Description | Potential Reagents |
| Lactone Ring Modification | Involves intramolecular cyclization reactions to alter the characteristic γ-lactone structure of this compound. | 2,4,6-trichlorobenzoyl chloride in pyridine (B92270) |
| Oxidation | Introduction of oxygen-containing functional groups to potentially modulate biological activity. | Potassium permanganate |
| Reduction | Alteration of existing functional groups through the addition of hydrogen. | Sodium borohydride |
This table is based on general synthetic methodologies for natural products and is illustrative of potential approaches for this compound derivative synthesis. smolecule.com
Structure-activity relationship (SAR) studies will be integral to this process, systematically evaluating how different chemical modifications influence biological activity to guide the design of more potent and specific analogues.
Advanced Preclinical Research in Specific Disease Models
To translate the initial findings of this compound's bioactivity into potential clinical applications, robust preclinical research using specific disease models is essential. While this compound has been linked to hepatoprotective effects, further studies are needed to validate and expand upon these findings. smolecule.com
Potential Preclinical Models
| Disease Area | Potential Preclinical Model | Rationale |
| Inflammatory Conditions | Animal models of arthritis or inflammatory bowel disease. | To evaluate the in vivo anti-inflammatory efficacy of this compound and its derivatives. |
| Liver Injury | Models of acetaminophen-induced hepatotoxicity in cell cultures (e.g., HepG2 cells) and animal models. | To investigate the hepatoprotective mechanisms of this compound. mdpi.com |
| Neurodegenerative Diseases | Cellular and animal models of oxidative stress-induced neuronal damage. | To explore the potential neuroprotective effects of its antioxidant properties. |
This table outlines potential preclinical models based on the known biological activities of this compound and related compounds.
These advanced preclinical studies will be critical for establishing proof-of-concept and providing the necessary data to support future clinical investigations.
Investigation of this compound's Role in Integrated Systems Biology
A systems biology approach, integrating multi-omics data, can provide a holistic understanding of this compound's biological effects. By combining genomics, proteomics, and metabolomics, researchers can map the complex network of interactions influenced by this compound.
Future research in this area could involve:
Multi-omics Profiling: Utilizing techniques like metabolome and proteome profiling to analyze the global changes in cells or organisms treated with this compound. metabolomexchange.org This can help in identifying novel biomarkers and off-target effects.
Network Pharmacology: Constructing interaction networks between this compound, its potential targets, and disease-related pathways to predict its therapeutic effects and potential side effects from a systemic perspective.
Computational Modeling: Developing computational models to simulate the dynamic response of biological systems to this compound, aiding in the prediction of its efficacy and the optimization of potential therapeutic strategies.
Challenges and Opportunities in this compound Research and Development
The path from a promising natural product to a clinically approved therapeutic is fraught with challenges, but also presents significant opportunities.
Key Challenges:
Bioavailability and Pharmacokinetics: Natural products often exhibit poor solubility and bioavailability, which can limit their therapeutic efficacy. Overcoming this requires the development of novel formulations or the synthesis of more drug-like derivatives.
Supply and Standardization: The concentration of this compound can vary significantly between different plant species and even within the same species depending on geographical location and harvesting time. Ensuring a consistent and sustainable supply of the pure compound is a major hurdle.
Complexity of Action: The multi-target nature of many natural products, including potentially this compound, can be a double-edged sword. While it may offer therapeutic advantages in complex diseases, it also complicates the elucidation of a precise mechanism of action.
Opportunities for Advancement:
Technological Advances: Modern analytical techniques, high-throughput screening, and computational biology are accelerating the pace of natural product research, making it easier to identify active compounds, elucidate their mechanisms, and optimize their properties.
Renewed Interest in Natural Products: There is a growing recognition of the therapeutic potential of natural products, leading to increased funding and research efforts in this area.
Integrated Therapeutic Approaches: this compound and its derivatives could potentially be used in combination with existing drugs to enhance their efficacy or reduce their side effects, opening up new avenues for integrated therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the validated methods for isolating and purifying Gentioflavine from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography with silica gel or Sephadex LH-20. Purity validation requires HPLC with UV/Vis or MS detection, adhering to protocols that ensure ≥95% purity . Structural confirmation via NMR (¹H, ¹³C, 2D-COSY) and IR spectroscopy is critical, with comparisons to published spectral data for known flavonoids .
Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls) and include positive controls (e.g., quercetin for antioxidant assays). Use triplicate experiments with statistical validation (ANOVA or t-tests) to minimize variability. Report IC₅₀ values with 95% confidence intervals, following guidelines for pharmacological reproducibility .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Combine UV-Vis for λmax identification (flavonoid-specific absorbance ~260–360 nm), MS for molecular weight confirmation (e.g., ESI-MS in positive/negative ion modes), and NMR for structural elucidation. Cross-validate results with databases like PubChem or Reaxys .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s mechanism of action across studies?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., dosage, cell type, or assay methodology). Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity. Validate hypotheses via orthogonal assays (e.g., siRNA knockdowns for pathway verification) .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?
- Methodological Answer : Employ LC-MS/MS for plasma concentration profiling in rodent models, with protocols for bioavailability (AUC calculations), tissue distribution, and metabolite identification. Use crossover designs to minimize inter-subject variability and adhere to ethical guidelines for animal studies .
Q. How can multi-omics approaches resolve gaps in understanding this compound’s therapeutic potential?
- Methodological Answer : Integrate transcriptomics (RNA-seq) to identify gene targets, metabolomics (GC/LC-MS) to map metabolic perturbations, and proteomics (SILAC labeling) for protein interaction networks. Validate findings using CRISPR-Cas9 knockout models and pathway enrichment tools (e.g., DAVID) .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) for sigmoidal dose-response curves. Use Bayesian hierarchical models to account for inter-study variability. Power analysis (G*Power) ensures adequate sample sizes to detect effect sizes ≥0.5 .
Methodological Considerations
- Data Validation : Ensure raw data (e.g., chromatograms, spectra) are archived in repositories like Zenodo for transparency .
- Ethical Compliance : Obtain institutional review for animal/human studies, citing IACUC or IRB approvals .
- Interdisciplinary Collaboration : Partner with computational chemists for QSAR modeling or pharmacophore mapping to predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
